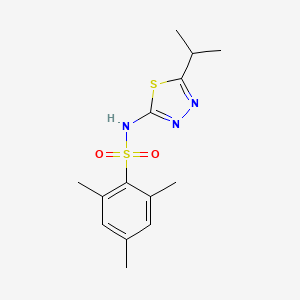
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea, also known as FMTU, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioureas, which are known to possess a wide range of biological activities. FMTU has been found to exhibit promising properties as an anticancer agent, and its mechanism of action has been extensively studied.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and its inhibition can lead to cell cycle arrest and apoptosis. N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has also been found to inhibit the activity of topoisomerase II, which is another key enzyme involved in cell division.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has been found to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which can lead to DNA damage and cell death. N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has also been found to inhibit the activity of several enzymes involved in cancer progression, including matrix metalloproteinases and urokinase-type plasminogen activator.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea also has some limitations for lab experiments. It is a highly reactive compound, which can make it difficult to handle and store. Additionally, N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has been found to exhibit some toxicity towards normal cells, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea. One area of interest is the development of new formulations of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea that can improve its stability and reduce its toxicity. Another area of interest is the investigation of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea's potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy for cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea and to identify its molecular targets in cancer cells.
Synthesemethoden
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea can be synthesized by reacting 3-fluoroaniline with 4-methoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution at the isothiocyanate group, leading to the formation of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea as the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has been extensively studied for its potential as an anticancer agent. Several studies have reported that N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has been found to induce cell cycle arrest and apoptosis in cancer cells, which are key mechanisms for its anticancer activity.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-18-13-7-5-11(6-8-13)16-14(19)17-12-4-2-3-10(15)9-12/h2-9H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKZPYOHDDXZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(4-methoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)




![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)



![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)